2,5-二苯基吡嗪

描述

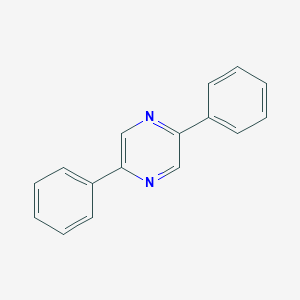

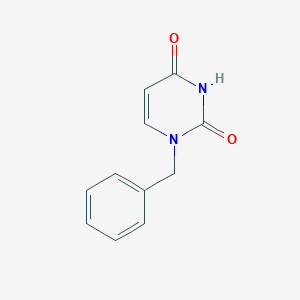

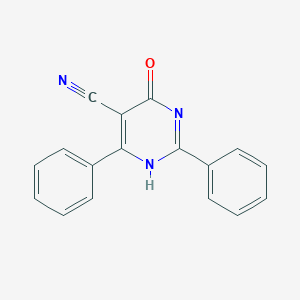

2,5-Diphenylpyrazine is an organic compound with the molecular formula C16H12N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines and their derivatives are known for their importance in various fields, including medicine, agriculture, and the fragrance industry.

科学研究应用

2,5-Diphenylpyrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals for treating various diseases.

Industry: The compound is used in the production of agrochemicals, perfumes, and other fine chemicals.

作用机制

Target of Action

2,5-Diphenylpyrazine primarily targets enzymes involved in oxidative stress and inflammation. These enzymes play crucial roles in cellular processes such as signal transduction and metabolic regulation .

Mode of Action

2,5-Diphenylpyrazine interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, leading to a reduction in oxidative stress and inflammation. The compound’s aromatic structure allows it to form stable interactions with the enzyme’s active site, effectively blocking substrate access .

Biochemical Pathways

The inhibition of oxidative stress and inflammatory enzymes by 2,5-Diphenylpyrazine affects several biochemical pathways. Key pathways include the NF-κB signaling pathway, which is involved in the regulation of immune response, and the MAPK pathway, which plays a role in cell proliferation and apoptosis. By modulating these pathways, 2,5-Diphenylpyrazine can reduce inflammation and promote cell survival .

Pharmacokinetics

The pharmacokinetics of 2,5-Diphenylpyrazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, 2,5-Diphenylpyrazine’s inhibition of target enzymes leads to decreased production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This results in reduced oxidative damage and inflammation at the cellular level. Consequently, cells experience improved survival and function, which can be beneficial in conditions characterized by excessive oxidative stress and inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,5-Diphenylpyrazine. For instance, extreme pH levels can affect the compound’s stability and binding affinity to target enzymes. Similarly, high temperatures may lead to degradation of the compound, reducing its efficacy. The presence of other drugs or compounds can also result in competitive inhibition or synergistic effects, altering the overall therapeutic outcome .

: Information synthesized from various sources on the mechanism of action and properties of 2,5-Diphenylpyrazine.

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Diphenylpyrazine can be synthesized through several methods. One common method involves the reaction of 2-cyanophenylacetonitrile with L-phenylalaninol in the presence of zinc chloride as a catalyst. The reaction is carried out under anhydrous and oxygen-free conditions in a dry chlorobenzene solvent. The mixture is refluxed for 72 hours, and the product is purified through silica gel chromatography .

Industrial Production Methods: Industrial production of 2,5-diphenylpyrazine typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

化学反应分析

Types of Reactions: 2,5-Diphenylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert 2,5-diphenylpyrazine to its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

Oxidation: Pyrazine oxides.

Reduction: Dihydro derivatives of 2,5-diphenylpyrazine.

Substitution: Substituted pyrazine derivatives with various functional groups.

相似化合物的比较

- 2,3-Diphenylpyrazine

- 2,6-Diphenylpyrazine

- 2,5-Dimethylpyrazine

Comparison: 2,5-Diphenylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which influences its chemical reactivity and biological activity. Compared to 2,3-diphenylpyrazine and 2,6-diphenylpyrazine, the 2,5-isomer has distinct electronic and steric properties that can affect its interactions with other molecules. Additionally, 2,5-diphenylpyrazine’s applications in pharmaceuticals and organic synthesis set it apart from other pyrazine derivatives .

属性

IUPAC Name |

2,5-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQCNIEXFAWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277856 | |

| Record name | 2,5-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-63-0 | |

| Record name | Pyrazine,5-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2,5-diphenylpyrazine in materials science?

A1: 2,5-diphenylpyrazine and its derivatives are of significant interest in materials science. They are explored as monomers for the synthesis of heteroaromatic polymers [] and are investigated for their potential in liquid crystal applications []. Additionally, their use in electroluminescent devices has garnered attention [].

Q2: Can you describe a convenient synthetic method for 2,5-diphenylpyrazine?

A2: A straightforward synthesis of 2,5-diphenylpyrazine involves the photolysis of 3-phenylisoxazol-5-one at 300 nm using methanol as the solvent []. This method offers a good yield and utilizes readily available starting materials, making it a practical approach.

Q3: How does the structure of 2,5-diphenylpyrazine relate to its luminescent properties in organometallic complexes?

A4: When 2,5-diphenylpyrazine acts as a bridging ligand in dinuclear platinum(II) complexes, it undergoes cyclometalation, forming complexes with intriguing luminescent properties []. The two phenyl rings of 2,5-diphenylpyrazine and the nitrogen atoms in the central heterocycle coordinate to the platinum ions. This results in a red-shifted emission compared to analogous mononuclear platinum complexes, attributed to the stabilization of the LUMO []. The extended conjugation in 2,5-diphenylpyrazine contributes to these enhanced luminescent properties.

Q4: Can 2,5-diphenylpyrazine be formed through reactions involving iron carbonyl complexes?

A5: Yes, 2,5-diphenylpyrazine can be obtained, albeit in low yield, from the thermal reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in methanol []. This reaction also produces acetophenone and methyl 1-phenylvinylcarbamate as byproducts. It is noteworthy that the reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in water exclusively yields acetophenone [].

Q5: Are there unusual synthetic routes to 2,5-diphenylpyrazine that don't directly involve pyrazine precursors?

A6: Yes, an unexpected synthesis of 2,5-diphenylpyrazine involves the reaction of αα′-dibromoacetophenone azines with hydrazine []. This reaction highlights an unconventional pathway to 2,5-diphenylpyrazine, distinct from typical pyrazine formation methods.

Q6: How does the incorporation of 2,5-diphenylpyrazine influence the structure of manganese-based triple-decker complexes?

A7: 2,5-diphenylpyrazine plays a crucial role in constructing manganese-scaffolded organic triple-decker complexes []. These complexes feature two eta(3)-bonded Mn(CO)3 fragments flanking a central 2,5-diphenylpyrazine unit. This arrangement leads to a helical, non-conjugated triaryl backbone. The aromatic rings in these complexes exhibit a characteristic non-parallel stacking, with the central pyrazine fragment encapsulated between them, as evidenced by X-ray crystallography [].

Q7: Has 2,5-diphenylpyrazine been identified in natural sources?

A8: Interestingly, 2,5-diphenylpyrazine has been identified as a transformation product of cathinone, the primary stimulant compound found in the khat plant (Catha edulis Forsk.) []. This suggests that 2,5-diphenylpyrazine might contribute to the overall pharmacological profile of khat, although further research is needed to understand its specific effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)